

A Technical Guide to the Chemical Characterization of Morphin-2-one

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Compound of Interest

Compound Name: *Morpholin-2-one*

Cat. No.: *B1368128*

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Abstract

This technical guide provides a comprehensive framework for the definitive chemical characterization of **Morpholin-2-one** (CAS No. 4441-15-0), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document outlines a multi-technique approach, integrating spectroscopic and physicochemical analyses to ensure the unambiguous confirmation of structure, identity, purity, and stability. Detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside methods for determining key physical properties such as melting point and solubility. The causality behind experimental choices and the synergy between different analytical techniques are emphasized to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the characterization of **Morpholin-2-one**.

Introduction to Morphin-2-one

Morpholin-2-one, with the molecular formula $C_4H_7NO_2$, is a six-membered heterocyclic compound containing both an amide (lactone) and an ether functional group.^[1] Its structure is a key building block, or pharmacophore, in the development of novel therapeutic agents and serves as a versatile intermediate in organic synthesis.^[2] Given its potential applications, the ability to rigorously characterize **Morpholin-2-one** is paramount. Incomplete or inaccurate characterization can lead to irreproducible biological data and flawed structure-activity

relationship (SAR) studies. This guide establishes an integrated workflow to provide a high-confidence analytical data package for any synthesized batch of this compound.

Synthesis and Purification

While numerous synthetic routes to **Morpholin-2-one** and its derivatives exist,[2][3][4] a common laboratory-scale synthesis involves the cyclization of an N-substituted ethanolamine derivative. A representative conceptual pathway is the intramolecular cyclization of N-(2-hydroxyethyl)glycine or its ester derivatives.

Rationale for Method Selection: This approach is often favored for its use of readily available starting materials and generally good yields. The critical step is the ring-closure, which can be promoted under specific temperature and pH conditions to favor the formation of the six-membered ring over polymerization.

General Synthesis Protocol (Conceptual)

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-(2-hydroxyethyl)glycine precursor in a suitable high-boiling point solvent (e.g., toluene, DMF).
- **Cyclization:** Add a catalytic amount of a suitable acid or base to promote intramolecular condensation. Heat the reaction mixture to reflux (e.g., 60-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then subjected to purification.
- **Purification:** Recrystallization from a suitable solvent system (e.g., ethanol/ether) is the preferred method for obtaining high-purity **Morpholin-2-one**, which typically presents as a crystalline solid. Column chromatography using silica gel may also be employed if impurities are not readily removed by recrystallization.[5]

Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization. The combination of NMR, IR, and MS provides a detailed picture of the molecular structure, confirming atom connectivity,

functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The morpholine ring typically adopts a chair conformation, which influences the chemical environment of its protons.[6]

Protocol for NMR Sample Preparation:

- Sample Weighing: Accurately weigh 5-10 mg of purified **Morpholin-2-one** for ^1H NMR (20-50 mg for ^{13}C NMR).
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or DMSO-d₆) in a clean vial. Deuterated solvents are essential to avoid overwhelming solvent signals in the ^1H NMR spectrum.[6]
- Transfer: Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.
- Analysis: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Interpretation of ^1H NMR Spectrum: The ^1H NMR spectrum of **Morpholin-2-one** is expected to show four distinct signals corresponding to the four methylene groups and the N-H proton.

- N-H Proton: A broad singlet, typically in the range of δ 6.0-8.0 ppm. Its chemical shift can be variable and concentration-dependent.
- -O-CH₂-C=O (C3-H₂): A singlet or narrow multiplet adjacent to the carbonyl group.
- -N-CH₂- (C5-H₂): A triplet or multiplet adjacent to the nitrogen atom.
- -O-CH₂- (C6-H₂): A triplet or multiplet adjacent to the ether oxygen, typically shifted downfield relative to the C5 protons due to the oxygen's electronegativity.[6]

Interpretation of ^{13}C NMR Spectrum: The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each unique carbon atom.

- Carbonyl Carbon (C=O): The least shielded carbon, appearing far downfield, typically in the δ 165-175 ppm region.[7]
- Methylene Carbons (C3, C5, C6): Three signals in the aliphatic region (δ 40-70 ppm). The carbon adjacent to the ether oxygen (C6) will be the most downfield of the three, while the carbon adjacent to the nitrogen (C5) will be further upfield.[6][7]

Table 1: Representative NMR Data for Morpholine Scaffolds

Nucleus	Typical Chemical Shift (δ) Range (ppm)
^1H (N-H)	6.0 - 8.0 (broad s)
^1H (O-CH ₂ -C=O)	~4.2
^1H (N-CH ₂)	~3.4
^1H (O-CH ₂)	~3.8
^{13}C (C=O)	165 - 175
^{13}C (O-CH ₂ -C=O)	65 - 70
^{13}C (O-CH ₂)	60 - 65
^{13}C (N-CH ₂)	40 - 50

Note: Exact chemical shifts are dependent on solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Protocol for IR Sample Preparation (KBr Pellet):

- Grinding: Grind a small amount (1-2 mg) of dry **Morpholin-2-one** with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

- Pressing: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Interpretation of IR Spectrum: The IR spectrum of **Morpholin-2-one** is characterized by several key absorption bands.

Table 2: Key IR Absorption Bands for Morpholin-2-one

Vibrational Mode	Typical Wavenumber (cm ⁻¹)
N-H Stretch	3200 - 3400 (broad)
C-H Stretch (aliphatic)	2850 - 3000
C=O Stretch (amide/lactone)	1720 - 1750 (strong)[8]
C-O-C Stretch (ether)	1100 - 1150 (strong)

The presence of a strong absorption band around 1740 cm⁻¹ is highly indicative of the carbonyl group within the six-membered ring, while the broad N-H stretch and the strong C-O-C stretch confirm the other key functional groups.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol for MS Analysis (Electrospray Ionization - ESI):

- Solution Preparation: Prepare a dilute solution of **Morpholin-2-one** (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule $[M+H]^+$ is expected to be the most abundant ion.

Interpretation of Mass Spectrum:

- Molecular Ion: For **Morpholin-2-one** ($C_4H_7NO_2$), the exact mass is 101.0477 Da.[\[1\]](#) In positive ion ESI-MS, the primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 102.0550. HRMS should confirm this mass to within 5 ppm.
- Fragmentation: Tandem MS (MS/MS) experiments can be performed on the $[M+H]^+$ ion to induce fragmentation. The fragmentation pattern, such as the loss of CO or parts of the ethyl ether linkage, can provide further structural confirmation.[\[10\]](#)[\[11\]](#)

Physicochemical Characterization

Physicochemical properties are critical for assessing purity and predicting the behavior of the compound in various applications, such as formulation development.

Melting Point Analysis

The melting point is a sensitive indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Protocol:

- Load a small amount of the dry, crystalline **Morpholin-2-one** into a capillary tube.
- Place the tube in a calibrated melting point apparatus.
- Heat the sample slowly (1-2 °C/min) near the expected melting point.
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
- The reported melting point for **Morpholin-2-one** is approximately 178 °C.[\[12\]](#)

Solubility Profile

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing.

Protocol:

- Add a known amount of **Morpholin-2-one** (e.g., 10 mg) to a set volume of various solvents (e.g., 1 mL) at room temperature.
- Observe and record the solubility, which can be categorized qualitatively (e.g., soluble, partially soluble, insoluble).
- The presence of polar N-H and C=O groups suggests good solubility in polar protic solvents.

Table 3: General Solubility Profile

Solvent Class	Expected Solubility
Water	Soluble / Miscible
Alcohols (Methanol, Ethanol)	Soluble
Chlorinated Solvents (DCM, Chloroform)	Soluble
Ethers (Diethyl ether)	Sparingly Soluble
Apolar Hydrocarbons (Hexanes)	Insoluble

Integrated Characterization Workflow

No single technique is sufficient for unambiguous characterization. The strength of this guide lies in the integration of data from multiple orthogonal techniques. The following workflow illustrates the logical progression of experiments to achieve a high-confidence characterization.

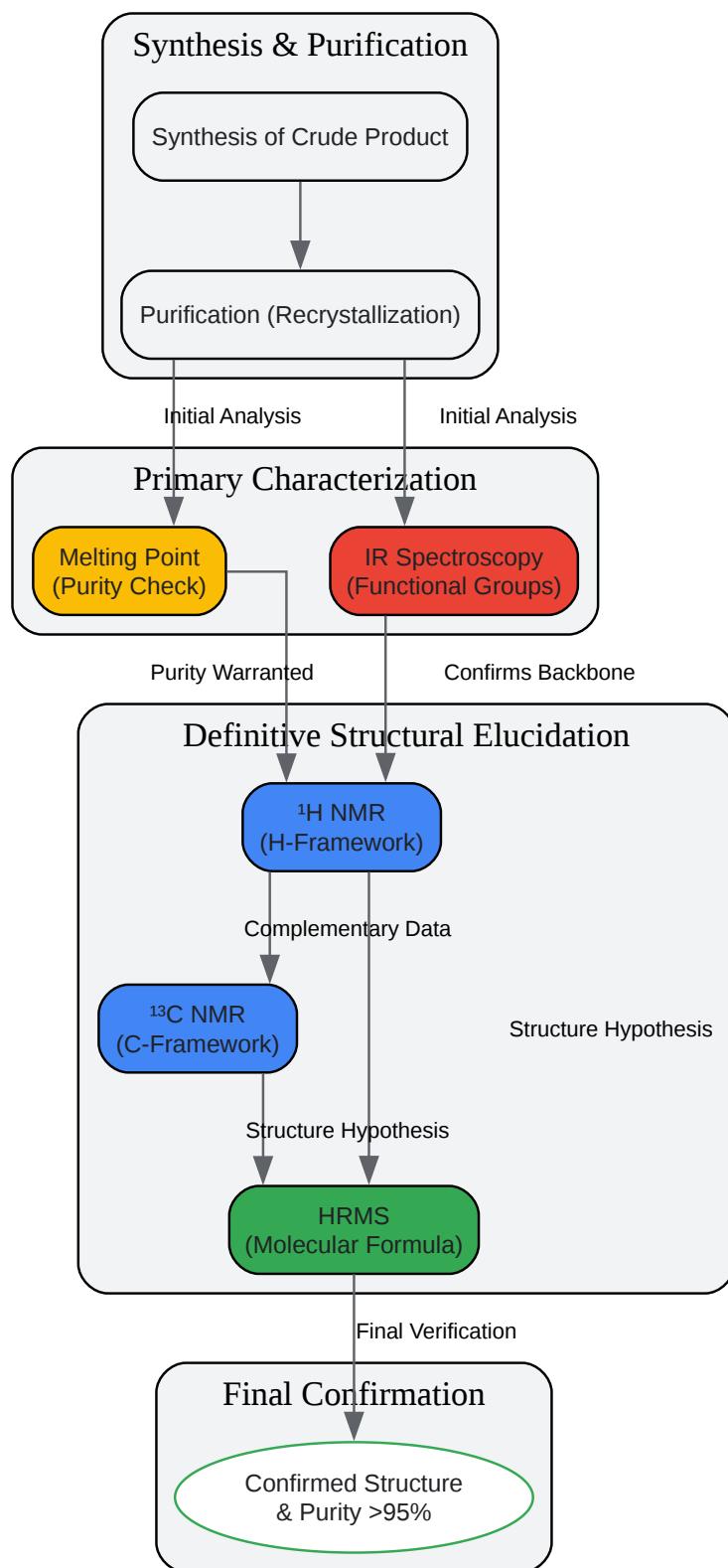
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Figure 1: Integrated workflow for the comprehensive characterization of **Morpholin-2-one**.

This workflow demonstrates a self-validating system. For instance, a sharp melting point suggests high purity, justifying the resources for definitive NMR and MS analysis. IR spectroscopy provides a quick confirmation of the key functional groups (amide, ether), which must be consistent with the detailed structure elucidated by NMR. Finally, high-resolution mass spectrometry confirms that the observed structure has the correct elemental composition, providing the final piece of evidence.

Conclusion

The chemical characterization of **Morpholin-2-one** requires a systematic and multi-faceted analytical approach. By following the integrated workflow and protocols outlined in this guide—combining synthesis, purification, spectroscopic analysis (NMR, IR, MS), and physicochemical testing (melting point, solubility)—researchers can ensure the unambiguous identification, purity, and structural integrity of their material. This level of rigorous characterization is the essential foundation for reliable and reproducible scientific research and development.

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